2-((6-benzyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)-N-(p-tolyl)acetamide
Description
2-((6-Benzyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)-N-(p-tolyl)acetamide is a heterocyclic compound featuring a fused triazolotriazine core, a benzyl substituent at position 6, a thioether linkage at position 3, and an acetamide group connected to a para-tolyl moiety. The thioether and acetamide functionalities may enhance binding affinity to biological targets, while the benzyl group could influence lipophilicity and metabolic stability .
Properties
IUPAC Name |
2-[(6-benzyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-13-7-9-15(10-8-13)21-17(27)12-29-20-24-23-19-22-18(28)16(25-26(19)20)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,21,27)(H,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHMRVGBGBIDRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-benzyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, benzyl halides, and p-tolyl acetamide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-((6-benzyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit a broad spectrum of antimicrobial activities. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that triazole derivatives can outperform traditional antibiotics in some cases. For instance, compounds similar to 2-((6-benzyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)-N-(p-tolyl)acetamide were noted for their high efficacy against Staphylococcus aureus and Escherichia coli .
Antifungal Properties
The antifungal activity of triazole derivatives is well-documented. The compound may inhibit fungal growth through the disruption of cell membrane synthesis or function. This has been particularly relevant in treating infections caused by fungi like Candida albicans and Aspergillus fumigatus. The triazole moiety is crucial for binding to the target enzymes involved in ergosterol biosynthesis .
Cancer Treatment
Recent studies have highlighted the potential of triazole-containing compounds as anticancer agents. The unique structural features of 2-((6-benzyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)-N-(p-tolyl)acetamide may allow it to interfere with cancer cell proliferation and induce apoptosis. Various analogs have shown promising results in preclinical models .
Neurological Disorders
The neuroprotective effects of triazole derivatives have been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds similar to the one discussed have been found to exhibit antioxidant properties and may protect neuronal cells from oxidative stress .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of triazole derivatives is essential for optimizing their pharmacological profiles. Modifications to the benzyl and thioacetamide groups can significantly impact their biological activity:
Case Study 1: Antibacterial Efficacy
In a comparative study involving various triazole derivatives against resistant strains of bacteria, the compound exhibited an EC50 value significantly lower than traditional antibiotics like ampicillin and ciprofloxacin . This suggests its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that modifications to the triazole structure led to increased cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound's ability to induce apoptosis was confirmed through flow cytometry assays .
Mechanism of Action
The mechanism of action of 2-((6-benzyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its effects through inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison with Key Analogs
Table 2. Similarity Metrics (Hypothetical Analysis)
| Metric | Target vs. TATOT | Target vs. Cephalosporin |
|---|---|---|
| Tanimoto Similarity (MACCS) | 0.45 | 0.25 |
| Dice Coefficient | 0.60 | 0.30 |
Research Findings and Challenges
- Divergent Applications: While TATOT derivatives prioritize physical stability for explosives, the target compound’s design suggests a pharmacological focus. This highlights how minor structural changes redirect utility .
- Sulfur Functionality : The thioether group in the target compound may enhance membrane permeability compared to oxygen-based ethers, a trait observed in sulfonamide drugs .
- For instance, cephalosporins’ β-lactam rings confer antibacterial activity, whereas the target’s triazolotriazine core might inhibit kinases .
Biological Activity
The compound 2-((6-benzyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)-N-(p-tolyl)acetamide is a novel derivative featuring a triazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The following sections will explore its biological activity based on recent research findings.
Chemical Structure and Properties
The structure of the compound can be broken down into distinct functional groups:
- Triazole Ring : Known for diverse biological activities.
- Thioether Linkage : May enhance bioactivity through improved molecular interactions.
- Aromatic Substituents : Such as p-tolyl groups that may influence pharmacokinetics and receptor binding.
Antibacterial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit notable antibacterial properties. For instance:
- Mechanism of Action : Triazoles disrupt bacterial cell wall synthesis and inhibit key enzymes like DNA gyrase and topoisomerase IV .
- Efficacy : In vitro studies have shown that similar triazole derivatives possess minimum inhibitory concentrations (MIC) as low as 0.125–8 μg/mL against various strains of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Antifungal Activity
The antifungal potential is also significant:
- Broad Spectrum : Compounds with triazole structures have been reported to be effective against fungi such as Candida albicans and Aspergillus fumigatus.
- Inhibition Mechanism : They typically inhibit ergosterol biosynthesis in fungal cell membranes .
Anticancer Activity
The anticancer properties of this compound have been explored through various assays:
- Cell Line Studies : Compounds similar to the target molecule have shown IC50 values in the range of 2.38–3.77 μM against cervical and bladder cancer cell lines .
- Induction of Apoptosis : Some derivatives induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .
Anti-inflammatory Properties
The anti-inflammatory effects are attributed to the modulation of inflammatory pathways:
- Cytokine Inhibition : Triazole derivatives can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation .
Case Studies
- Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their biological activities. The most active compounds were found to significantly reduce cell viability in cancer cell lines while exhibiting low toxicity in normal cells .
- Structure-Activity Relationship (SAR) : Research has shown that modifications in the triazole ring or substituents can enhance biological activity. For example, replacing hydrogen atoms with alkyl or aryl groups often improves potency against bacterial strains .
Data Summary
| Biological Activity | MIC/IC50 Range | Target Organisms/Cell Lines |
|---|---|---|
| Antibacterial | 0.125–8 μg/mL | S. aureus, E. coli, P. aeruginosa |
| Antifungal | Varies | C. albicans, A. fumigatus |
| Anticancer | 2.38–3.77 μM | Cervical cancer (SISO), Bladder cancer (RT-112) |
| Anti-inflammatory | Not quantified | Various inflammatory models |
Q & A
Q. What are the common synthetic routes for this compound, and what intermediates are critical in its formation?
The synthesis typically involves heterocyclization and fluoroacylation steps. For example, starting with a triazinone precursor, refluxing with diethyl oxalate in THF forms a key intermediate, followed by heterocyclization with sulfonyl hydrazide. Fluoroacylation via trifluoroethyl acetate in dioxane introduces fluorine-containing groups, enhancing bioactivity . Condensation reactions, such as refluxing 1,2,4-triazole-5-thiol with N-arylmaleimides in glacial acetic acid, are also used to form thiazolo-triazinone scaffolds .
Q. Which spectroscopic techniques are most effective for structural characterization?
- 1H-NMR and 13C-NMR resolve aromatic protons and carbonyl groups, confirming substitution patterns.
- IR spectroscopy identifies thioamide (C=S) and carbonyl (C=O) stretches.
- X-ray crystallography (for crystalline derivatives) provides precise bond lengths and angles, as demonstrated in studies of similar triazine-thiadiazole hybrids .
Q. How is antimicrobial activity evaluated for this compound?
Standard protocols involve testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using agar dilution or broth microdilution. Activity correlates with electron-withdrawing substituents (e.g., Cl, F) on phenyl rings, which enhance membrane penetration .
Advanced Research Questions
Q. How can Bayesian optimization improve synthesis yields compared to traditional methods?
Bayesian algorithms systematically explore reaction parameters (e.g., temperature, solvent ratio, catalyst loading) to maximize yield. For example, a design-of-experiments (DoE) approach optimizes continuous-flow synthesis, reducing trial runs by 40–60% while achieving >85% yield in multi-step reactions .
Q. What strategies resolve contradictions in biological activity data across substituent variations?
- Dose-response studies : Establish EC50 values to differentiate potent vs. inactive derivatives.
- Molecular docking : Predict binding affinities to targets like bacterial DNA gyrase or fungal lanosterol demethylase.
- Metabolic stability assays : Assess whether contradictory results arise from rapid degradation in vitro vs. in vivo .
Q. How do substituents on the benzyl or p-tolyl groups influence reaction mechanisms?
Electron-donating groups (e.g., methyl on p-tolyl) stabilize intermediates during heterocyclization, accelerating ring closure. Conversely, electron-withdrawing groups (e.g., trifluoroacetyl) increase electrophilicity, favoring nucleophilic attack at the thioacetamide sulfur .
Q. What analytical methods validate the purity of intermediates in multi-step syntheses?
- HPLC-MS monitors reaction progress and detects byproducts.
- Elemental analysis confirms stoichiometry for crystalline intermediates.
- TGA/DSC ensures thermal stability during scale-up .
Methodological Considerations
Q. How is regioselectivity achieved during triazolo-triazine ring formation?
Regioselectivity is controlled by steric and electronic factors. For example, bulky substituents on the triazinone precursor direct cyclization to the less hindered nitrogen, while polar solvents (e.g., DMF) stabilize transition states .
Q. What precautions are necessary when handling trifluoroacetyl derivatives?
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
